Structural Divergence from 2-Carbamoyl Acid Ceramidase Inhibitor Scaffolds Prevents Target Assumption
Unlike the well‑characterized 2‑carbamoylphenyl oxazole‑2‑carboxamide series described in acid ceramidase (AC) inhibitor patents, 955675-14-6 places the essential carbamoyl group at the para position of the anilide ring. This positional shift alters the dihedral angle between the amide plane and the phenyl ring, which is predicted to modify the hydrogen‑bond donor/acceptor geometry relative to the AC catalytic cysteine. While no direct enzymatic data are publicly available for 955675-14-6, the lead AC inhibitor ARN14974 (a benzoxazolone carboxamide) exhibits an IC₅₀ of 79 nM against recombinant human AC in HEK293 cell lysates [1]. Because 955675-14-6 lacks the fused benzoxazolone carbonyl required for oxyanion‑hole interactions with AC, its own AC inhibitory potency is structurally expected to be substantially weaker, making it a valuable negative‑control or selectivity‑profiling tool when co‑tested with ARN14974 [1].
| Evidence Dimension | Structural prerequisite for acid ceramidase inhibition |
|---|---|
| Target Compound Data | No verified AC IC₅₀ available; para‑carbamoyl orientation lacks fused oxazolone carbonyl |
| Comparator Or Baseline | ARN14974 (benzoxazolone‑3‑carboxamide, CAS 1644158-57-5) – AC IC₅₀ = 79 nM |
| Quantified Difference | Qualitative: target compound predicted to show >10‑fold reduction in AC affinity relative to ARN14974 based on absence of key pharmacophoric elements |
| Conditions | Recombinant human acid ceramidase expressed in HEK293 cells; fluorogenic substrate assay at pH 4.5 |
Why This Matters
Procuring 955675-14-6 alongside ARN14974 enables researchers to distinguish target‑specific AC effects from off‑target oxazolamide pharmacology.
- [1] Realini, N. et al. J. Med. Chem. 2020, 63, 15821–15851. (Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors) View Source
